molecular formula C17H19N3O3 B2581787 5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 790720-22-8

5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol

Cat. No.: B2581787
CAS No.: 790720-22-8
M. Wt: 313.357
InChI Key: WNMUCKVTRRUJAP-UHFFFAOYSA-N
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Description

5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyridin-2-ol moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol typically involves the reaction of 4-methoxyphenylpiperazine with pyridine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol exerts its effects involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is particularly beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are diminished .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol is unique due to the presence of both the piperazine and pyridin-2-ol moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-15-5-3-14(4-6-15)19-8-10-20(11-9-19)17(22)13-2-7-16(21)18-12-13/h2-7,12H,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMUCKVTRRUJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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